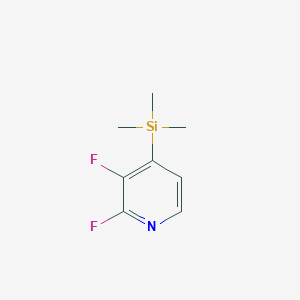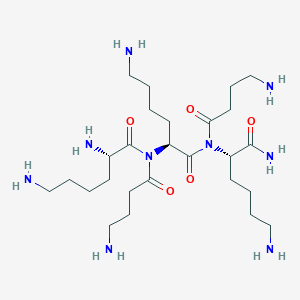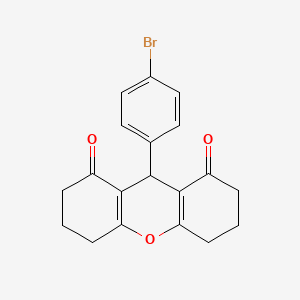
9-(4-Bromophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4-Bromophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a chemical compound that belongs to the xanthene family Xanthenes are known for their diverse biological activities and are often used in the synthesis of dyes, pharmaceuticals, and other organic compounds
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Bromophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves the condensation of 4-bromobenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a catalyst. Common catalysts used include piperidine or ammonium acetate. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalyst and solvent can be adjusted to meet industrial standards and environmental regulations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenyl ketones or acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Bromophenyl ketones or acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
9-(4-Bromophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its biological activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 9-(4-Bromophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with various molecular targets. The bromophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The xanthene core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. The compound’s ability to generate reactive oxygen species can also contribute to its antimicrobial and anticancer effects.
相似化合物的比较
9-Phenylxanthene-1,8(2H)-dione: Lacks the bromine atom, leading to different reactivity and biological activity.
9-(4-Chlorophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and applications.
9-(4-Methylphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione: Contains a methyl group, leading to different steric and electronic effects.
Uniqueness: The presence of the bromophenyl group in 9-(4-Bromophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione imparts unique reactivity and biological activity compared to its analogs. The bromine atom enhances its ability to participate in substitution reactions and may contribute to its antimicrobial and anticancer properties.
属性
CAS 编号 |
879217-85-3 |
|---|---|
分子式 |
C19H17BrO3 |
分子量 |
373.2 g/mol |
IUPAC 名称 |
9-(4-bromophenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C19H17BrO3/c20-12-9-7-11(8-10-12)17-18-13(21)3-1-5-15(18)23-16-6-2-4-14(22)19(16)17/h7-10,17H,1-6H2 |
InChI 键 |
MOUVMNUUXACZIN-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC=C(C=C4)Br)C(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol](/img/structure/B14199690.png)
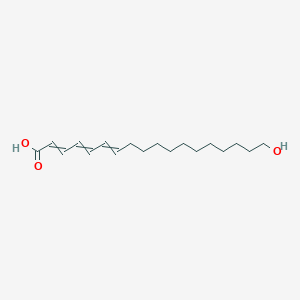
![Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-sulfonate](/img/structure/B14199725.png)
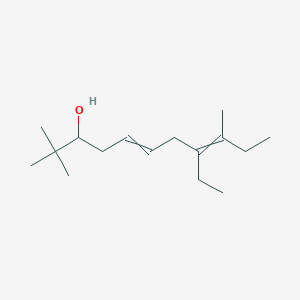
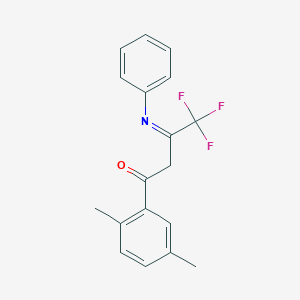
![4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde](/img/structure/B14199732.png)
![[4-(6-Amino-9H-purin-9-yl)oxolane-2,2-diyl]dimethanol](/img/structure/B14199737.png)
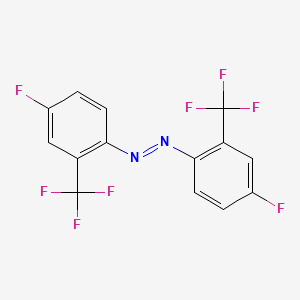

![1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14199757.png)
